Rebaudioside M

Description

a sweetening agent isolated from Stevia rebaudiana; structure in first source

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVXNMGMKBGQU-PHESRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-44-3 | |

| Record name | Rebaudioside M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAUDIOSIDE M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: The Discovery and Isolation of Rebaudioside M from Stevia rebaudiana

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana, has emerged as a next-generation, high-potency sweetener due to its clean, sugar-like taste profile with minimal bitterness.[1][2] Its low natural abundance, typically less than 0.1% of the leaf's dry weight, presents significant challenges for commercial-scale extraction and purification.[1] This technical guide provides an in-depth overview of the discovery of Reb M, its physicochemical properties, and the multi-step methodologies employed for its isolation and purification from the plant matrix. It details the conventional workflow, from initial aqueous extraction and resin-based concentration to advanced chromatographic separation and final crystallization. Furthermore, this document outlines the key analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used for the identification and quantification of Reb M. Detailed experimental protocols and structured data tables are provided to serve as a comprehensive resource for professionals in the field.

Introduction: The Quest for a Superior Natural Sweetener

The leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America, have been used for centuries by the indigenous people of Paraguay as a natural sweetening agent.[3] The source of this intense sweetness is a class of compounds known as steviol glycosides, which are diterpenoid glycosides. While several steviol glycosides have been identified, the most abundant have historically been Stevioside and Rebaudioside A.[4][5]

In the continuous search for sweeteners with improved organoleptic properties, researchers identified this compound (also known as Rebaudioside X), one of the minor sweet components of the stevia leaf.[3] Reb M has garnered significant interest from the food and beverage industry because it exhibits a sweetness potency 200-350 times that of sucrose, coupled with a significantly reduced bitter or licorice-like aftertaste compared to more abundant glycosides like Rebaudioside A.[2][3]

The primary challenge in utilizing Reb M is its extremely low concentration in the plant, which makes direct extraction and purification an intricate and costly endeavor.[1][6] This guide focuses on the technical aspects of discovering and isolating this high-value compound directly from its natural source.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of Reb M is fundamental to developing effective isolation and purification strategies. Key properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₅₆H₉₀O₃₃ | [2] |

| Molecular Weight | 1291.29 g/mol | [2] |

| Sweetness Potency | 200–350 times that of sucrose | [2][3] |

| Taste Profile | Clean, sweet taste with a slightly bitter or licorice aftertaste | [2][3] |

| Water Solubility (25 °C) | Crystalline Form: ~0.1 g/100 mLAmorphous Form: 1.1–1.3 g/100 mL | [1][3] |

| Stability | Stable as a dry powder for at least one year at ambient temperature | [3] |

Isolation and Purification Methodologies

The isolation of this compound from Stevia rebaudiana is a multi-stage process designed to separate a low-concentration target compound from a complex mixture of similar molecules. The general workflow involves extraction, initial purification via adsorption resins, fine separation using chromatography, and a final crystallization step.

Experimental Protocols

This protocol outlines the initial steps to obtain a steviol glycoside-rich extract from dried stevia leaves.

-

Pre-treatment (Optional): To remove non-polar impurities such as pigments and waxes, dried and powdered stevia leaves are first washed with a non-polar solvent like hexane.[7][8]

-

Aqueous Extraction: The pre-treated leaf material is then extracted with hot water (typically 50-65°C) for several hours with agitation.[5][7][9] This step solubilizes the polar steviol glycosides into the aqueous phase.

-

Filtration: The resulting water-leaf mixture is filtered to remove solid plant material, yielding a crude aqueous filtrate.[5]

-

Adsorption and Concentration: The crude extract is passed through a column packed with a porous adsorbent resin. The steviol glycosides are trapped on the resin while more polar impurities like sugars and salts pass through.[5]

-

Elution: The resin is washed with an aqueous solution of methanol or ethanol to release the bound steviol glycosides.[3][5]

-

Solvent Removal: The eluate is concentrated by evaporation, often under vacuum, to remove the alcohol and some of the water, resulting in a steviol glycoside-rich syrup or powder. This material serves as the starting point for fine chromatographic separation.

To isolate Reb M from other closely related steviol glycosides, preparative High-Performance Liquid Chromatography is employed. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for this purpose.[4]

-

Sample Preparation: The steviol glycoside-rich extract obtained from Protocol 1 is dissolved in the mobile phase.

-

Chromatographic System: A preparative HPLC system equipped with a HILIC column is used.

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 83:17 v/v) is commonly used.[4]

-

Flow Rate: A typical flow rate for preparative scale is around 10 mL/min.[4]

-

Detection: The eluting compounds are monitored using a UV detector at 210 nm.

-

Fraction Collection: Fractions are collected based on the retention times of the target compounds. Since Reb M is one of the more polar steviol glycosides due to its higher number of glucose units, its retention time will differ from less polar glycosides like Stevioside and Rebaudioside A.

-

Post-Collection Processing: Fractions corresponding to Reb M are pooled, and the solvent is removed to yield a purified, Reb M-enriched solid.

The final step to achieve high purity involves the crystallization of Reb M from the enriched fraction.

-

Dissolution: The Reb M-enriched solid is dissolved in a suitable solvent system, typically aqueous methanol or aqueous ethanol, by heating.[3][10][11]

-

Crystallization: The solution is slowly cooled to a low temperature to induce the formation of Reb M crystals.[10] This process is based on the principle that the solubility of Reb M decreases as the temperature is lowered, and the highly ordered crystal lattice will exclude remaining impurities.

-

Separation and Drying: The Reb M crystals are separated from the mother liquor by filtration or centrifugation.[10] The crystals are then washed with a small amount of cold solvent and dried under vacuum to yield a final product with >95% purity.[3][10]

Analytical Methods for Identification and Quantification

Accurate and reliable analytical methods are crucial for monitoring the purification process and for the final quality control of Reb M.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of steviol glycosides. Reversed-phase HPLC with UV detection is the most common method.

-

Sample Preparation: A known weight of the sample is dissolved in the mobile phase or a compatible solvent to a specific concentration (e.g., 0.1-1.0 mg/mL). The solution is filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM sodium phosphate at pH 2.6 or water with 0.1% formic acid).[12][14] A typical isocratic mixture might be 32:68 (v/v) acetonitrile:buffer.[12]

-

Column Temperature: Maintained at a constant temperature, e.g., 55°C.[14]

-

Quantification: The concentration of Reb M is determined by comparing its peak area to that of a certified reference standard using a calibration curve.

-

| Parameter | Typical Value | Source(s) |

| Column Type | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | [12][13] |

| Mobile Phase | Acetonitrile : Sodium Phosphate Buffer (pH 2.6) | [12] |

| Ratio (v/v) | 32 : 68 | [12] |

| Flow Rate | 1.0 mL/min | [12][14] |

| Detection Wavelength | UV at 210 nm | [12][14] |

| Retention Time | Dependent on exact conditions, but distinct from other major glycosides | [12] |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For unequivocal identification and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS).[15] MS provides molecular weight data, which helps to confirm the identity of the compound in a given chromatographic peak.[14]

For the complete and definitive structural elucidation of a novel or isolated glycoside, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[14] Techniques such as 1H NMR, 13C NMR, and 2D NMR (like COSY and HMBC) are used to determine the exact structure, including the number and type of sugar units and their linkage points to the steviol core.[4][14]

Challenges and Future Outlook

The primary obstacle to the widespread use of Reb M derived from plant extraction is its low natural concentration, which leads to high production costs. While new cultivars of Stevia rebaudiana are being bred to have higher concentrations of desirable minor glycosides like Reb M, the industry is also heavily investing in alternative production methods.[16] These include:

-

Bioconversion/Enzymatic Modification: Using specific enzymes to add glucose units to more abundant steviol glycosides (like Rebaudioside A) to convert them into this compound.[6][17]

-

Fermentation: Employing genetically engineered microorganisms (such as yeast) to produce Reb M from simple sugars.[18][19]

These biotechnological approaches promise a more sustainable and cost-effective supply of high-purity this compound, potentially overcoming the limitations of agricultural extraction.

Conclusion

This compound stands out among steviol glycosides for its superior taste quality, making it a highly sought-after natural, non-caloric sweetener. Its discovery was a significant step forward in the development of sugar substitutes. However, its isolation from Stevia rebaudiana is a complex and challenging process that requires a sophisticated, multi-step purification strategy involving extraction, adsorption chromatography, preparative HPLC, and crystallization. The analytical methods, particularly HPLC, are critical for process control and ensuring the purity of the final product. While direct extraction from the plant remains a viable method, the future of large-scale this compound production is likely to be dominated by more economical and scalable biotechnological methods.

References

- 1. steviaworld.ca [steviaworld.ca]

- 2. researchgate.net [researchgate.net]

- 3. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]

- 6. Stevia IP battle: Sweegen prevails in four-year-long patent dispute with PureCircle over Reb M [foodnavigator-usa.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. fda.gov [fda.gov]

- 11. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]

- 12. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]

- 15. air.unimi.it [air.unimi.it]

- 16. MSU Technologies [msut.technologypublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. US9957540B2 - Methods for improved production of Rebaudioside D and this compound - Google Patents [patents.google.com]

- 19. US11274328B2 - Methods for producing rebaudioside D and this compound and compositions thereof - Google Patents [patents.google.com]

Rebaudioside M molecular structure and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, has garnered significant attention within the scientific community and food industry for its exceptional sweetness profile, closely mimicking that of sucrose without the associated caloric intake.[1][2] This technical guide provides an in-depth overview of the molecular structure and chemical characteristics of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this high-potency natural sweetener. The guide summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its molecular structure and purification workflow.

Molecular Structure and Chemical Identity

This compound is a complex diterpene glycoside.[3] Its structure consists of a central steviol aglycone backbone to which six glucose units are attached at the C-13 and C-19 positions.[3] Specifically, it is a derivative of Rebaudioside A where the hydroxy groups at positions 2 and 3 of the beta-D-glucosyl ester moiety have both been converted to the corresponding beta-D-glucosides.[2][3] This extensive glycosylation is believed to be responsible for its favorable taste profile, which exhibits significantly reduced bitterness and licorice-like aftertastes often associated with other steviol glycosides like stevioside and Rebaudioside A.

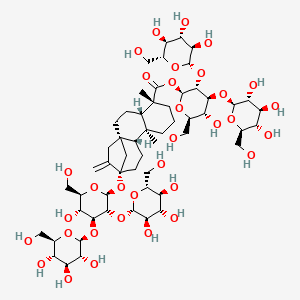

The chemical structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Chemical Characteristics

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and developmental settings.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₉₀O₃₃ | [2][3][4][5] |

| Molecular Weight | 1291.3 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | Data not readily available. For reference, the melting point of Rebaudioside A is 242-244 °C. | [5] |

| Solubility | ||

| Crystalline Form in Water (25 °C) | 0.1 g/100 mL | [6][7][8] |

| Amorphous Form in Water (25 °C) | 1.1–1.3% | [6][8][9] |

| In Ethanol | Slightly soluble | [6][9] |

| In DMSO | 27.5 mg/mL (with sonication) | [9] |

| Sweetness Potency | 200–350 times sweeter than sucrose | [1][6][8][10] |

| Stability | ||

| Dry Powder | Stable for at least one year at ambient temperature. | [6][9] |

| Aqueous Solution (pH) | Most stable at pH 4–8. | [3][6] |

| Temperature | Stability decreases with increasing temperature. | [6] |

Experimental Protocols

The characterization and quantification of this compound rely on several analytical techniques. The following sections provide an overview of the methodologies commonly employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and for quantifying its presence in extracts and final products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of acetonitrile and a sodium-phosphate buffer (e.g., 10 mmol/L, pH 2.6). A typical gradient might start with a higher aqueous phase concentration and gradually increase the acetonitrile concentration.

-

Flow Rate: A flow rate of 1.0 mL/min is a common setting.

-

Detection: UV detection at 210 nm is standard for steviol glycosides.

-

Sample Preparation: Solid samples are accurately weighed and dissolved in the mobile phase or a suitable solvent mixture. Liquid samples may be diluted and centrifuged or filtered prior to injection.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of this compound and for the identification of related compounds and potential isomers.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex proton and carbon signals.

-

Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent, such as pyridine-d₅.

-

Experiments: A suite of 1D and 2D NMR experiments are performed to fully assign the structure:

-

1D NMR: ¹H and ¹³C spectra provide initial information on the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for determining the glycosidic linkages and the attachment points of the sugar chains to the steviol core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

-

-

Mass Spectrometry (MS) for Molecular Weight Determination and Identification

Mass spectrometry is used to determine the precise molecular weight of this compound and to confirm its identity, often in conjunction with a chromatographic separation technique like HPLC (LC-MS).

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.

-

Ionization Mode: ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.

-

Mass Analysis:

-

Full Scan: Acquires mass spectra over a wide m/z range to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): The parent ion is isolated and fragmented to produce a characteristic fragmentation pattern, which can be used for structural confirmation and to differentiate between isomers. The fragmentation pattern typically shows the sequential loss of glucose units.

-

Isolation and Purification Workflow

The extraction of this compound from Stevia rebaudiana leaves and its subsequent purification is a multi-step process designed to isolate this minor glycoside from the more abundant steviol glycosides and other plant components.

Caption: A typical workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound, like other steviol glycosides, is not metabolized in the upper gastrointestinal tract and is hydrolyzed to steviol by the gut microbiota. While primarily investigated for its sweetening properties, some studies have explored the broader biological effects of steviol glycosides, including potential anti-inflammatory and anti-hyperglycemic activities. However, specific signaling pathways directly modulated by this compound are still an active area of research. As a tool for researchers, it is important to note that this compound can be used to investigate the activation of the sweet taste receptor (TAS1R2/TAS1R3) signaling pathway.

Caption: Simplified signaling pathway for sweet taste perception initiated by this compound.

Conclusion

This compound represents a significant advancement in the field of natural, high-potency sweeteners. Its favorable taste profile and physicochemical properties make it a subject of intense interest for both fundamental research and commercial applications. This technical guide provides a foundational understanding of its molecular structure, chemical characteristics, and the analytical methods required for its study. As research continues, a deeper understanding of its biological activities and potential applications in drug development and human health is anticipated.

References

- 1. Rebaudioside M_STMONK [stmonk.com]

- 2. This compound | C56H90O33 | CID 92023628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]

- 4. lcms.cz [lcms.cz]

- 5. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

The Aqueous Behavior of Rebaudioside M: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, is gaining significant interest as a high-potensity, non-caloric natural sweetener with a taste profile remarkably similar to sucrose.[1][2] Its application in food, beverage, and pharmaceutical formulations necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous systems. This technical guide provides an in-depth analysis of the aqueous solubility and stability profile of this compound, compiling available data, outlining experimental methodologies, and illustrating key concepts.

Solubility Profile of this compound

The aqueous solubility of this compound is a critical parameter for its application, especially in beverage and liquid formulations. Its solubility is influenced by its physical form (crystalline vs. amorphous) and the presence of other steviol glycosides. Crystalline Reb M exhibits significantly lower aqueous solubility compared to its amorphous form.

Quantitative Solubility Data

The following table summarizes the reported aqueous solubility of this compound under various conditions.

| Form | Purity | Temperature (°C) | Solubility ( g/100 mL) | Source |

| Crystalline | >95% | 25 | 0.1 | [1][2][3] |

| Amorphous | >95% | 25 | 1.1 - 1.3 | [1][4] |

| Crystalline | Not Specified | Room Temperature | 0.05 | [5] |

| Disordered Crystalline Composition | 75-90% Reb M, 5-25% Reb D | Not Specified | ≥ 0.3 | [6] |

| Spray-dried Composition | 75-90% Reb M, 5-25% Reb D | Not Specified | ≥ 0.3 | [6] |

Note: The thermodynamic equilibrium solubility of pure Reb M in water has been reported as 0.26% at 25°C.[1][4] It has also been noted that certain crystalline compositions containing about 75-90% this compound and about 25-10% rebaudioside D by weight cannot be dissolved above concentrations of 0.1-0.15% (% w/w) at room temperature.[6] However, methods such as spray-drying or creating disordered crystalline compositions with other steviol glycosides like Rebaudioside D can significantly improve aqueous solubility.[6][7]

Stability Profile of this compound in Aqueous Solutions

The stability of this compound is crucial for ensuring product quality and shelf-life. As a dry powder, this compound is stable for at least one year at ambient temperature under controlled humidity.[1][4] In aqueous solutions, its stability is primarily influenced by pH and temperature.

Effect of pH

This compound is most stable in the pH range of 4 to 8.[1][4] It becomes noticeably less stable in highly acidic conditions, particularly below pH 2.[1][4] Its stability profile is reported to be very similar to that of Rebaudioside A.[1][8]

A study evaluating the stability of Reb M in mock beverage solutions at various pH levels (2.8, 3.2, 3.8, and 4.2) over 26 weeks at different temperatures concluded that Reb M is stable under relevant conditions of intended use.[9]

Effect of Temperature

As with many chemical compounds, the stability of this compound in aqueous solutions decreases with increasing temperature.[1][4] However, it demonstrates good stability during high-temperature, short-time (HTST) heat processing commonly used for beverages like flavored ice-teas, juices, and sport drinks.[1][8] One study investigated the degradation of Reb M at 80°C in a 0.1 M phosphoric acid solution (pH 2.0) for 24 hours, indicating that extreme conditions can lead to degradation.[10]

Degradation Pathways

Under hydrolytic conditions, particularly in acidic environments (pH 2-8), this compound undergoes several degradation reactions. The major degradation pathways include:

-

Isomerization of the C-16 olefin to form the C-15 isomer.

-

Hydration of the C-16 olefin.

Interestingly, the resulting degradation products are also reported to be sweet.[1][8]

Experimental Protocols

This section outlines the methodologies for evaluating the solubility and stability of this compound, synthesized from the available literature.

Determination of Aqueous Solubility (Equilibrium Solubility Method)

This protocol is based on the principle of determining the concentration of a saturated solution of the compound at a specific temperature.

Materials and Equipment:

-

This compound sample

-

Deionized water

-

Constant temperature shaker/incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (e.g., water/acetonitrile mixture).

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in g/100 mL or other desired units.

Stability Study in Aqueous Solutions (Forced Degradation Study)

This protocol describes a method to assess the stability of this compound under various stress conditions (pH, temperature).

Materials and Equipment:

-

This compound sample

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 8)

-

Temperature-controlled ovens or water baths

-

HPLC system with a suitable detector

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound in deionized water.

-

Prepare a series of test solutions by diluting the stock solution with different buffer solutions to achieve the desired final pH values.

-

Divide the solutions for each pH into separate, sealed containers.

-

Store the containers at different constant temperatures (e.g., 5°C, 20°C, 30°C, 40°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 26 weeks), withdraw a sample from each container.

-

Analyze the samples immediately by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

-

Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics and half-life.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the factors influencing the stability of this compound in aqueous solutions.

Caption: Experimental workflow for assessing the stability of this compound.

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. steviaworld.ca [steviaworld.ca]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. US20150017284A1 - Compositions and Methods for Improving this compound Solubility - Google Patents [patents.google.com]

- 7. Compositions and Methods for Improving this compound Solubility - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside this compound under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Sweet Symphony: A Technical Guide to the Mechanism of Action of Rebaudioside M on Sweet Taste Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of how Rebaudioside M (Reb M), a potent, naturally derived sweetener, elicits its sweet taste. By examining its interaction with the T1R2/T1R3 sweet taste receptor, we provide a comprehensive overview of its binding mechanism, the downstream signaling cascade, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of sensory science, pharmacology, and drug development.

The Sweet Taste Receptor: A Heterodimeric G-Protein Coupled Receptor

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] This receptor is expressed in taste bud cells on the tongue.[3] The T1R2/T1R3 receptor possesses multiple domains that play crucial roles in ligand binding and receptor activation:

-

Venus Flytrap Domain (VFD): A large extracellular domain responsible for binding a wide array of sweet-tasting molecules.[4][5]

-

Cysteine-Rich Domain (CRD): Connects the VFD to the transmembrane domain and is involved in receptor dimerization and allosteric modulation.[2]

-

Transmembrane Domain (TMD): A seven-helix bundle embedded in the cell membrane that undergoes conformational changes upon ligand binding to initiate intracellular signaling.[4][6]

This compound: A Multi-Site Agonist of the T1R2/T1R3 Receptor

This compound, a steviol glycoside extracted from the leaves of Stevia rebaudiana, is a potent non-caloric sweetener.[7][8] Its mechanism of action involves direct binding to and activation of the T1R2/T1R3 sweet taste receptor.[7] Emerging evidence suggests that Reb M, along with other steviol glycosides, does not bind to a single site but rather interacts with multiple locations on the receptor complex.[4][5][6] This multi-site binding model helps to explain the complex taste profiles and potential for synergistic effects with other sweeteners.

The primary binding site for many small-molecule sweeteners, including Reb M, is believed to be within the Venus Flytrap Domain of the T1R2 subunit (VFD2).[4][6] However, studies also indicate potential interactions with the VFD of T1R3 (VFD3) and the transmembrane domains (TMD2 and TMD3).[4][6] This multi-faceted interaction likely contributes to the high potency and clean sweet taste profile of Reb M.[8]

Quantitative Analysis of this compound Interaction

The potency of this compound has been quantified through various in vitro and sensory studies. The following table summarizes key quantitative data related to its activity at the sweet taste receptor.

| Parameter | Value | Species/System | Reference |

| EC50 | 29.54 µM | Human T1R2/T1R3 expressed in HEK293 cells (Calcium Mobilization Assay) | [6][7] |

| Relative Sweetness | 200-350 times sweeter than sucrose | Human Sensory Panels | [7][8] |

Downstream Signaling Cascade of T1R2/T1R3 Activation

The binding of this compound to the T1R2/T1R3 receptor initiates a canonical G-protein coupled receptor signaling cascade, leading to the perception of sweetness.

Upon binding of Reb M, the T1R2/T1R3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein gustducin.[3] The activated Gα-gustducin subunit, in turn, stimulates phospholipase C-β2 (PLCβ2).[3] PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] The elevated cytoplasmic Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The influx of Na⁺ ions through TRPM5 leads to depolarization of the taste receptor cell. This depolarization, along with the increased intracellular Ca²⁺, opens the CALHM1/CALHM3 channel, resulting in the release of ATP, which acts as a neurotransmitter to activate afferent gustatory nerve fibers, sending a "sweet" signal to the brain.

Experimental Protocols for Studying this compound-Receptor Interactions

A variety of experimental techniques are employed to characterize the interaction of this compound with the sweet taste receptor.

Cell-Based Calcium Mobilization Assay

This is a widely used functional assay to measure the activation of the T1R2/T1R3 receptor in a cellular context.[2][7]

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding the human T1R2 and T1R3 subunits, along with a promiscuous G-protein chimera (e.g., Gα16-gust44) that couples the receptor to the PLC signaling pathway.[2]

-

Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: A baseline fluorescence is established, after which varying concentrations of this compound are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.

References

- 1. From small sweeteners to sweet proteins: anatomy of the binding sites of the human T1R2_T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. cube-biotech.com [cube-biotech.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Rebaudioside M in Stevia Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside M (Reb M) is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, a perennial shrub native to South America.[1] It is highly sought after as a natural, zero-calorie sweetener due to its sucrose-like taste profile and lack of the bitter aftertaste associated with more abundant steviol glycosides like stevioside and rebaudioside A.[2] The low concentration of Reb M in the stevia plant, typically less than 0.1% of the dry leaf weight, makes its extraction and purification challenging and costly.[3] Consequently, significant research has focused on understanding and engineering its biosynthetic pathway to enable scalable production through microbial fermentation or enzymatic bioconversion. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Reb M in stevia plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and illustrating the regulatory networks involved.

The Core Biosynthetic Pathway of this compound

The biosynthesis of Reb M is a multi-step enzymatic process that begins with the methylerythritol 4-phosphate (MEP) pathway in the plastids, leading to the synthesis of the diterpenoid precursor geranylgeranyl diphosphate (GGDP). The pathway then proceeds through the formation of the steviol aglycone, followed by a series of sequential glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs) in the cytoplasm.[4][5]

The key steps in the conversion of GGDP to Reb M are as follows:

-

Synthesis of Steviol: GGDP is first cyclized to ent-copalyl diphosphate (CDP) by CDP synthase (CPS), and then further converted to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene is subsequently oxidized to ent-kaurenoic acid by ent-kaurene oxidase (KO). At this crucial branch point, ent-kaurenoic acid can either enter the gibberellin biosynthesis pathway or be hydroxylated at the C-13 position by ent-kaurenoic acid 13-hydroxylase (KAH) to form steviol, the aglycone core of all steviol glycosides.[5]

-

Initial Glycosylation of Steviol: The steviol molecule has two hydroxyl groups that are sites for glycosylation: the C-13 hydroxyl and the C-19 carboxyl group. The initial glycosylation is catalyzed by two key UGTs:

-

Elongation of the Sugar Moieties: Further glucose additions are catalyzed by another set of UGTs:

-

UGT91D2 adds a second glucose molecule to the C-13- and C-19-linked glucose units via a 1,2-glycosidic bond.[8]

-

UGT76G1 is a crucial enzyme that adds a glucose molecule via a 1,3-glycosidic bond to the existing glucose units at both the C-13 and C-19 positions. This enzyme is responsible for the final steps leading to the more complex steviol glycosides, including Reb M.[9]

-

The sequential action of these UGTs leads to the formation of a variety of steviol glycosides. The pathway to Reb M specifically involves the conversion of Rebaudioside A (Reb A) or Rebaudioside D (Reb D) as precursors.[7]

Quantitative Data

The concentration of steviol glycosides in stevia leaves varies depending on the cultivar, growing conditions, and developmental stage of the plant. The following tables summarize available quantitative data on the concentration of key intermediates and the kinetic properties of the enzymes involved in the Reb M biosynthetic pathway.

Table 1: Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves

| Compound | Concentration (% of Dry Leaf Weight) | Reference(s) |

| Stevioside | 5 - 10% | [1] |

| Rebaudioside A | 2 - 4% | [1] |

| Rebaudioside C | 1 - 2% | [1] |

| Dulcoside A | 0.5 - 1% | [1] |

| This compound | < 0.1% | [3] |

Table 2: Kinetic Parameters of Key UDP-Glycosyltransferases (UGTs)

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference(s) |

| UGT76G1 | Stevioside | 360 | 33.8 | [9] |

| UGT76G1 | Rebaudioside E | - | 41.8 | [9] |

| UGT76G1 | Rubusoside | - | 5.9 | [9] |

| UGT76G1 | Rebaudioside D | - | 3.3 | [9] |

| UGT76G1 | Steviolbioside | - | 4.8 | [9] |

| UGT85C2 | Steviol | 14.3 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Reb M biosynthetic pathway.

Extraction and Quantification of Steviol Glycosides from Stevia Leaves

Objective: To extract and quantify the content of Reb M and other steviol glycosides from dried stevia leaves.

Methodology:

-

Sample Preparation:

-

Dry stevia leaves at 50°C for 24 hours and grind them into a fine powder.

-

Accurately weigh 100 mg of the powdered leaf material into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of 70% (v/v) methanol to the tube.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 60°C.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process with the pellet using another 10 mL of 70% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) (32:68, v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV absorbance at 210 nm.[11]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using authentic standards of Reb M and other steviol glycosides.

-

Heterologous Expression and Purification of UGTs

Objective: To produce and purify recombinant UGT enzymes for in vitro characterization.

Methodology (Generalized Protocol):

-

Gene Cloning:

-

Synthesize the codon-optimized coding sequence of the target UGT gene (e.g., UGT76G1).

-

Clone the gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression with an N-terminal His-tag).

-

-

Heterologous Expression in E. coli:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

In Vitro UGT Enzyme Assay

Objective: To determine the kinetic parameters of a purified UGT enzyme.

Methodology (using UDP-Glo™ Glycosyltransferase Assay):

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

Varying concentrations of the acceptor substrate (e.g., Reb D for UGT76G1)

-

A fixed, saturating concentration of the donor substrate, UDP-glucose (e.g., 1 mM)

-

Purified UGT enzyme (e.g., 50 ng)

-

-

Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

UDP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Generate a UDP standard curve to convert luminescence readings to the amount of UDP produced.

-

Calculate the initial reaction velocities at different substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Regulation of the Reb M Biosynthetic Pathway

The biosynthesis of Reb M is tightly regulated at the transcriptional level. The expression of the key biosynthetic genes, particularly the UGTs, is influenced by various factors, including developmental stage, light, and phytohormones.[14][15] Several families of transcription factors have been identified as key regulators of the steviol glycoside pathway.

Key Transcription Factor Families:

-

MYB (myeloblastosis): Members of the R2R3-MYB family have been shown to regulate the expression of UGT genes. For instance, SrMYB1 has been identified as a direct transcriptional repressor of SrUGT76G1.[3]

-

bHLH (basic helix-loop-helix): These transcription factors are known to be involved in the regulation of various secondary metabolic pathways in plants, and are implicated in the regulation of steviol glycoside biosynthesis.[16]

-

WRKY: WRKY transcription factors are involved in plant defense and stress responses, and some have been shown to regulate the expression of genes in the steviol glycoside pathway. For example, SrWRKY71 negatively regulates the expression of SrUGT76G1.[17]

The promoters of the UGT genes contain various cis-acting regulatory elements (CREs) that serve as binding sites for these transcription factors. These CREs include light-responsive elements, hormone-responsive elements (e.g., for abscisic acid and auxin), and elements involved in tissue-specific expression.[18]

Conclusion

The biosynthetic pathway of this compound in Stevia rebaudiana is a complex and highly regulated process. While the core enzymatic steps have been largely elucidated, further research is needed to fully characterize the kinetic properties of all the UGTs involved and to unravel the intricate regulatory network that governs the flux through the pathway. A deeper understanding of these aspects will be crucial for the successful metabolic engineering of microorganisms and stevia plants for the enhanced production of this highly desirable natural sweetener. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and manipulate this important biosynthetic pathway.

References

- 1. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. biotechrep.ir [biotechrep.ir]

- 11. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 14. CN110730614A - High this compound stevia plant cultivars and methods of producing the same - Google Patents [patents.google.com]

- 15. Gene transcription and steviol glycoside accumulation in Stevia rebaudiana under polyethylene glycol‐induced drought stress in greenhouse cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular dissection of transcriptional reprogramming of steviol glycosides synthesis in leaf tissue during developmental phase transitions in Stevia rebaudiana Bert - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The SrWRKY71 transcription factor negatively regulates SrUGT76G1 expression in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cmbr-journal.com [cmbr-journal.com]

The Sweet Enigma: Unraveling the Natural Occurrence and Concentration of Rebaudioside M in Stevia rebaudiana Cultivars

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining significant attention within the scientific and industrial communities for its remarkable sucrose-like sweetness profile, devoid of the bitter aftertaste often associated with more abundant steviol glycosides like stevioside and Rebaudioside A. This technical guide provides an in-depth exploration of the natural occurrence and concentration of Reb M in various stevia cultivars, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway leading to its formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this high-potency natural sweetener.

Natural Abundance of this compound: A Tale of Scarcity

This compound is naturally present in Stevia rebaudiana leaves in very low concentrations, typically accounting for less than 0.1% of the total dry leaf weight.[1][2] This scarcity presents a significant challenge for its direct extraction and commercialization. However, through advanced agronomy and selective breeding programs, new cultivars are being developed with enhanced levels of Reb M, with some patented varieties reportedly reaching concentrations of up to approximately 2% of the dry leaf weight.[2]

A comparative transcriptomic analysis of five different S. rebaudiana varieties identified three cultivars, designated as HDM1, HDM2, and HDM3, which exhibit high levels of both Rebaudioside D and this compound. While the precise percentage of Reb M was not quantified in the initial report, these findings point towards the genetic potential for developing stevia plants with naturally higher Reb M content.

Table 1: Concentration of this compound and Other Major Steviol Glycosides in Select Stevia rebaudiana Cultivars

| Cultivar/Variety | This compound (% of Dry Leaf Weight) | Rebaudioside A (% of Dry Leaf Weight) | Stevioside (% of Dry Leaf Weight) | Reference |

| Typical S. rebaudiana | < 0.1% | 2 - 5% | 5 - 10% | [1][2] |

| Advanced Agronomy Varieties (Patented) | ~2% | Not specified | Not specified | [2] |

| AKH L1 | Not specified (used for Reb M isolation) | Not specified | Not specified | [3] |

| HDM1, HDM2, HDM3 | High (exact % not specified) | Not specified | Not specified |

Note: The data for many specific cultivars remains proprietary or is not widely published in comparative studies. The table reflects the currently available public information.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound in stevia leaves and extracts is crucial for research, quality control, and product development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Extraction and Purification of this compound from Stevia rebaudiana Leaves

The following protocol is a synthesized methodology based on established practices for the extraction and purification of steviol glycosides for analytical quantification.

Experimental Workflow for this compound Extraction and Purification

Caption: A generalized workflow for the extraction and purification of this compound from stevia leaves.

Detailed Protocol:

-

Sample Preparation: Dry the Stevia rebaudiana leaves at a controlled temperature (e.g., 40-60°C) to a constant weight and then mill them into a fine powder.

-

Aqueous Extraction: Extract the powdered leaves with water (e.g., a 1:20 solid-to-liquid ratio) at a moderately elevated temperature (e.g., 40°C) for a specified duration (e.g., 2 hours) with continuous agitation.[3]

-

Filtration: Separate the aqueous extract from the solid plant material by filtration.

-

Flocculation and Clarification: Treat the filtrate with a flocculant, such as calcium oxide, to precipitate proteins, polysaccharides, and coloring agents.[3] Remove the resulting precipitate by filtration.

-

Deionization: Pass the clarified filtrate through a series of ion-exchange resins (e.g., Amberlite FCP22 (H+) and FPA53 (OH-)) to remove ionic impurities.[3]

-

Adsorption Chromatography: Load the deionized extract onto a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20). This step separates the steviol glycosides from more polar compounds.

-

Elution: Elute the steviol glycosides from the resin using a gradient of aqueous ethanol. Fractions enriched in this compound are collected.

-

Concentration and Drying: Treat the Reb M-rich eluate with activated carbon to remove remaining color impurities, followed by evaporation of the solvent under vacuum. The resulting purified extract is then dried.

-

Final Purification (Optional for high purity): For obtaining highly pure Reb M, recrystallization from aqueous methanol can be performed.[3]

Quantification by HPLC and UHPLC-MS/MS

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid, such as 0.1% orthophosphoric acid) and an organic solvent like acetonitrile or methanol.[4]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of approximately 210 nm is common for steviol glycosides.

-

Quantification: Quantification is achieved by comparing the peak area of Reb M in the sample to a calibration curve generated from certified Reb M reference standards.

2.2.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity for the analysis of Reb M, especially in complex matrices.

-

Column: A sub-2 µm particle size C18 or amide column is often used for better resolution and faster analysis times.[5]

-

Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile is commonly used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically the most effective for detecting steviol glycosides.[5]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Reb M are monitored for unambiguous identification and quantification.

-

Quantification: Isotope-labeled internal standards can be used to improve the accuracy of quantification.

Biosynthesis of this compound in Stevia rebaudiana

The biosynthesis of this compound is a complex enzymatic process that begins with the formation of the diterpenoid steviol. A series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), then sequentially add glucose units to the steviol backbone.[6][7]

The pathway to this compound involves the conversion of steviol through a series of intermediates, including steviolmonoside, steviolbioside, stevioside, and Rebaudioside A. The formation of the more complex glycosides, such as Reb D and Reb M, involves further glycosylation of these precursors. The enzyme UGT76G1 is a key player in creating the branched glucose structure characteristic of many sweet steviol glycosides.[7] The conversion of Rebaudioside A to this compound is a multi-step process involving specific UGTs.

Biosynthetic Pathway of this compound

Caption: A simplified diagram of the key steps in the biosynthesis of this compound from steviol.

Future Outlook

The low natural abundance of this compound remains a primary hurdle for its widespread use as a natural sweetener. While advancements in plant breeding show promise for increasing its concentration in Stevia rebaudiana cultivars, alternative production methods are being actively explored. These include enzymatic bioconversion of more abundant steviol glycosides like Rebaudioside A and microbial fermentation using genetically engineered yeasts.[6] These biotechnological approaches may offer a more sustainable and economically viable route to high-purity Reb M, paving the way for its broader application in the food, beverage, and pharmaceutical industries. Further research into the genetic regulation of the steviol glycoside biosynthetic pathway will be instrumental in developing stevia varieties with optimized Reb M content.

References

- 1. researchgate.net [researchgate.net]

- 2. Stevia Sweeteners | Nature Meets Science [xplantein.com]

- 3. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. air.unimi.it [air.unimi.it]

- 6. A review on this compound: The next generation steviol glycoside and noncaloric sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for branched steviol glucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Evaluation and Safety Assessment of Rebaudioside M: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside M (Reb M), a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, has garnered significant attention as a high-potency, zero-calorie sweetener. Its favorable taste profile, closely resembling that of sucrose, has positioned it as a key ingredient in the food and beverage industry's efforts to reduce sugar content. This technical guide provides a comprehensive overview of the toxicological evaluation and safety assessment of this compound, drawing upon key studies and regulatory evaluations from leading authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

Regulatory Standing and Acceptable Daily Intake (ADI)

This compound is classified as a steviol glycoside, and its safety is evaluated as part of this broader group of compounds. Regulatory agencies have established a group Acceptable Daily Intake (ADI) for all steviol glycosides, based on the common metabolic endpoint of steviol.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA have established an ADI for steviol glycosides of 0–4 milligrams per kilogram of body weight per day, expressed as steviol equivalents.[1][2][3][4] This ADI is based on a No-Observed-Adverse-Effect Level (NOAEL) derived from a comprehensive 2-year carcinogenicity study in rats with stevioside, another major steviol glycoside.[1][2] The safety of this compound is supported by numerous GRAS (Generally Recognized as Safe) notices submitted to the FDA, which have received no objections.[5][6][7]

Metabolism and Pharmacokinetics

The metabolic fate of this compound is a critical aspect of its safety assessment. Like other steviol glycosides, Reb M is not absorbed intact in the upper gastrointestinal tract. Instead, it is hydrolyzed by the gut microflora in the colon to its aglycone, steviol.[1][8] Steviol is then absorbed into the bloodstream, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine.[9] This common metabolic pathway is the basis for the "read-across" approach used by regulatory bodies, where toxicological data from one steviol glycoside can be applied to others, including this compound.[2][10]

Metabolic Pathway of this compound

References

- 1. foodstandards.gov.au [foodstandards.gov.au]

- 2. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM | EFSA [efsa.europa.eu]

Methodological & Application

Application Note: Quantification of Rebaudioside M in Stevia Extracts Using HPLC-UV

Introduction

Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, though it is present in much lower concentrations than major glycosides like Rebaudioside A and Stevioside. Reb M is of significant interest to the food and beverage industry due to its clean, sweet taste profile, which is very similar to sucrose, and its reduced bitterness and licorice aftertaste compared to other steviol glycosides.[1] As a high-purity, natural, non-caloric sweetener, accurate quantification of Reb M in stevia extracts is crucial for quality control, product formulation, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable analytical technique for the determination of steviol glycosides.[3] This application note presents a detailed HPLC-UV method for the quantification of this compound in stevia extracts.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is employed for this analysis. The method is designed to provide good resolution and sensitivity for this compound and other steviol glycosides. A reversed-phase C18 column is commonly used for the separation of these compounds.[3][4]

-

HPLC System: A system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

-

Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent.[5]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Formic Acid in Water or 10 mM Sodium Phosphate Buffer (pH 2.6).[3][6]

-

Gradient Elution: A gradient elution is necessary to achieve optimal separation of the various steviol glycosides. A typical gradient starts with a lower concentration of the organic phase (Acetonitrile) and gradually increases.

-

Flow Rate: 0.7 mL/min.[5]

-

Injection Volume: 5.0 µL.[5]

-

Column Temperature: 60 °C.[5]

Materials and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid or Sodium Phosphate (analytical grade)

-

Ultrapure water

-

Stevia extract samples

Sample Preparation:

Proper sample preparation is critical for accurate quantification.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.[5] Serial dilutions are then made from the stock solution to create a series of calibration standards.

-

Sample Solution Preparation: Accurately weigh a known amount of the stevia extract. Dissolve the sample in the mobile phase diluent. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[7]

Results and Discussion

The HPLC-UV method described provides excellent separation of this compound from other steviol glycosides present in the extract. The retention time for this compound will vary depending on the specific column and gradient conditions but should be consistent across runs. A typical chromatogram will show distinct peaks for the different steviol glycosides.[5]

Method Validation:

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:

-

Linearity: The method demonstrates a linear relationship between the peak area and the concentration of this compound over a specified range.[5]

-

Precision: The method shows a high degree of precision, with low relative standard deviation (RSD) for replicate injections.[7]

-

Accuracy: The accuracy of the method is typically assessed through recovery studies by spiking a placebo or a known matrix with a known amount of this compound.[5][7]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[5][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-UV analysis of steviol glycosides, including what can be expected for this compound.

| Parameter | Typical Value |

| Retention Time (Reb M) | Variable (dependent on exact method) |

| Linearity (Correlation Coefficient, r²) | > 0.999[7] |

| Precision (%RSD) | < 2%[7] |

| Accuracy (Recovery) | 98-102% |

| LOD | ~0.02 µg/mL[7] |

| LOQ | ~0.05 µg/mL[7] |

Detailed Experimental Protocol

1. Preparation of Mobile Phase

-

Mobile Phase A: Acetonitrile (100%).

-

Mobile Phase B: Add 1 mL of formic acid to 1 L of ultrapure water and mix well. Degas both mobile phases using an ultrasonic bath or an online degasser.[8]

2. Preparation of Standard Solutions

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with a 30:70 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the 30:70 acetonitrile/water mixture.

3. Preparation of Sample Solutions

-

Accurately weigh approximately 50 mg of the stevia extract into a 50 mL volumetric flask.

-

Add approximately 30 mL of the 30:70 acetonitrile/water mixture and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then make up to the mark with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC Analysis

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure there are no interfering peaks.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions. It is good practice to bracket the samples with standard injections to monitor for any drift in retention time or response.[8]

5. Data Analysis

-

Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample solution.

-

Calculate the percentage of this compound in the original stevia extract using the following formula:

% Reb M = (Concentration from HPLC (µg/mL) * Dilution Volume (mL)) / (Sample Weight (mg) * 10)

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of components in an HPLC-UV system.

References

- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

Application Note: Structural Elucidation of Rebaudioside M Isomers by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside M (Reb M) is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. It is highly sought after as a high-potency, zero-calorie sweetener with a taste profile closely resembling that of sucrose. The complexity of the steviol glycoside biosynthesis and subsequent bioconversion or purification processes can lead to the formation of various isomers of Reb M. These isomers, while having the same molecular weight, may differ in their glycosidic linkages, which can significantly impact their sweetness profile and commercial viability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization and differentiation of this compound and its isomers, such as Rebaudioside M2.[1][2][3][4][5]

Experimental Protocols

Detailed 1D and 2D NMR experiments are crucial for the complete structural assignment of this compound isomers.[1][2][3][4][5][6] The following protocols are based on established methodologies for the analysis of steviol glycosides.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

-

Solvent Selection: The choice of solvent can significantly impact the resolution of proton signals. Deuterated pyridine (pyridine-d5) is commonly used for steviol glycosides as it provides good signal dispersion.[1][7][8] Deuterated dimethyl sulfoxide (DMSO-d6) and deuterium oxide (D2O) are also viable alternatives.[1][9]

-

Sample Concentration: For standard NMR analysis, a concentration of 1-10 mg of the purified isomer dissolved in 0.5-0.6 mL of the deuterated solvent is typically sufficient.[9] For quantitative NMR (qNMR), precise weighing of the sample and an internal standard is required.[8][10][11]

-

Procedure:

-

Accurately weigh 1-10 mg of the purified this compound isomer.

-

Dissolve the sample in 600 μL of deuterated solvent (e.g., DMSO-d6) in a clean vial.[9]

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed to fully characterize the structure. All experiments are typically carried out at a constant temperature, for instance, 298 K.[9]

-

1D NMR:

-